(2-Methyl-1-benzofuran-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1-benzofuran-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCIEFMHJNPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Benzofuran Scaffold in Heterocyclic Chemistry
The benzofuran (B130515) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.com First synthesized by Perkin in 1870, this structural motif is prevalent in a vast number of natural products and synthetic molecules, underpinning their diverse biological activities. acs.org Its significance stems from its versatility as a building block for more complex molecules with potential uses in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comacs.org
The inherent chemical properties of the benzofuran ring, influenced by the planar, unsaturated system and the presence of an oxygen atom, make it a valuable framework for various chemical transformations. numberanalytics.com This scaffold is found in many natural products, particularly in the Moraceae plant family, and forms the core of furocoumarins like angelicin (B190584) and psoralen, which are used in treating skin diseases. acs.org
The broad spectrum of biological and pharmacological activities associated with benzofuran derivatives has made them a major focus of drug design and development. bohrium.comnih.gov These activities include:
Antimicrobial (antibacterial and antifungal) bohrium.comnih.gov
Anticancer bohrium.commdpi.com
Antiviral bohrium.comnih.gov
Anti-inflammatory bohrium.comnih.gov
Antioxidant bohrium.comrsc.org
Enzyme inhibition/activation bohrium.com
Furthermore, benzofuran derivatives play a role in materials science, with compounds like benzothieno[3,2-b]benzothiophene (BTBT) being utilized in the development of highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov The continuous exploration of new synthetic methodologies to construct and functionalize the benzofuran nucleus highlights its enduring importance in chemical research. acs.orgmdpi.com
Overview of Benzofuran Based Amines in Synthetic and Medicinal Chemistry
The incorporation of an amine functional group onto the benzofuran (B130515) scaffold gives rise to benzofuran-based amines, a class of compounds with significant utility in both synthetic and medicinal chemistry. The amine group can act as a key pharmacophore or as a synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries. aaronchem.com
In medicinal chemistry, benzofuran-based amines are investigated for a wide range of therapeutic applications. For instance, derivatives have been synthesized and evaluated for their potential as agents against Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). nih.gov Studies have shown that certain benzofuran-azacyclic hybrids can effectively occupy the active sites of these enzymes. nih.gov
The synthesis of these compounds is an active area of research. Methodologies have been developed for preparing various isomers, such as benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, often starting from readily available phenylacetic acid precursors. scribd.com One-pot strategies involving substituted amines, salicylaldehydes, and a source of acetylene (B1199291) have also been reported to produce amino-substituted benzofuran skeletons in high yields. acs.orgnih.gov These synthetic routes provide access to medicinally relevant compounds for further biological screening. acs.org
The biological activities of benzofuran-based amines are extensive. Research has demonstrated their potential as:
Anticancer agents: Certain derivatives induce apoptosis (programmed cell death) in cancer cells through mechanisms like the generation of reactive oxygen species (ROS). mdpi.comnih.gov
Antimicrobial agents: Some compounds show potent activity against various bacterial and fungal strains. nih.gov For example, benzofuran-based amidrazones were found to have promising antifungal properties. nih.gov
Enzyme inhibitors: N-methyl-1-(3-methylbenzofuran-2-yl)methanamine has been used as a reagent in the synthesis of inhibitors for bacterial enzymes like FabI, which is crucial for fatty acid synthesis in bacteria such as Staphylococcus aureus.
Academic Research Trajectory of 2 Methyl 1 Benzofuran 3 Yl Methanamine and Analogues
Conventional and Modern Synthetic Routes to Benzofuran Methanamines
Traditional and contemporary synthetic routes provide a robust toolbox for accessing benzofuran methanamines. These methods include well-established reactions like reductive amination and have been expanded by modern techniques involving direct C-H functionalization and elegant rearrangement reactions to build the core heterocycle. mdpi.comtus.ac.jpyoutube.com
Reductive amination is a cornerstone of amine synthesis and represents a direct and widely used method for preparing benzofuran methanamines from corresponding carbonyl precursors. libretexts.org This two-part process begins with the reaction of an aldehyde or ketone with an amine (such as ammonia (B1221849) for a primary amine) to form an imine or iminium ion intermediate. youtube.comlibretexts.org This intermediate is then reduced in a subsequent step, or in a one-pot procedure, to yield the final amine. youtube.com
The synthesis of this compound via this route would typically start from 2-Methyl-1-benzofuran-3-carboxaldehyde. The reaction is often performed in the presence of a mild reducing agent that selectively reduces the protonated imine faster than the starting aldehyde. researchgate.net Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity and stability at the slightly acidic pH (around 5-6) required to facilitate imine formation. youtube.comlibretexts.orgresearchgate.net Another effective modern reagent is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is also mild and highly selective. youtube.com
The general pathway for the reductive amination is illustrated below:
Step 1: Imine Formation: The carbonyl group of the benzofuran aldehyde reacts with ammonia under slightly acidic conditions to form a protonated imine (iminium ion).
Step 2: Reduction: A hydride reagent, such as NaBH₃CN, delivers a hydride to the iminium carbon, reducing the C=N double bond to a C-N single bond, thus forming the primary amine. libretexts.org
This strategy is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines by choosing ammonia, a primary amine, or a secondary amine, respectively, as the nitrogen source. youtube.comlibretexts.org
Table 1: Common Reagents for Reductive Amination
| Reducing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for iminium ions over ketones/aldehydes; toxic cyanide byproduct. | libretexts.orgresearchgate.netyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, and highly effective for a wide range of substrates. | youtube.com |
| Hydrogen (H₂) with Metal Catalyst (Pd/C, Ni) | Ethanol, High Pressure | Can reduce other functional groups; often used in industrial-scale synthesis. | libretexts.orgyoutube.com |
| Borane-Pyridine (BH₃-Py) | Ethanol, Reflux | Effective reducing agent for imines. | researchgate.net |
Another key strategy involves the direct introduction of a functional group at the C3 position of a pre-formed 2-methylbenzofuran (B1664563) ring, which is then converted to the methanamine moiety. The functionalization of the benzofuran furan (B31954) ring can be challenging, as the C2 position is generally more reactive than the C3 position. chemrxiv.org However, several methods have been developed to achieve C3-selectivity.
One approach is the Vilsmeier-Haack reaction, which can introduce a formyl group (-CHO) at the C3 position of certain activated benzofurans, providing the necessary aldehyde precursor for the reductive amination described previously. Other methods include Friedel-Crafts acylation to install a C3-ketone, which can then be similarly converted to the corresponding amine.
More advanced methods utilize directed C–H functionalization. For instance, by installing a directing group at the C2 position, such as an 8-aminoquinoline (B160924) (8-AQ) amide, it is possible to direct a palladium catalyst to functionalize the adjacent C3 C–H bond with high selectivity. chemrxiv.orgchemrxiv.org While this has been demonstrated for C-H arylation, the principle can be extended to other transformations that could lead to the methanamine group after further synthetic steps. chemrxiv.org
Several elegant synthetic routes leverage molecular rearrangements to construct the benzofuran core itself. nih.gov These methods often create complex benzofurans from more readily available starting materials.
A notable example is the nih.govnih.gov-sigmatropic rearrangement, which has been established as a powerful tool for preparing dihydrobenzofurans that can be subsequently aromatized. rsc.org In a recently reported strategy, researchers observed that treating a substituted phenol (B47542) with an alkynyl sulfoxide (B87167) (AS) and trifluoroacetic anhydride (B1165640) (TFAA) led to the formation of a benzofuran ring. tus.ac.jp This process involves the formation of a positively charged intermediate that facilitates a charge-accelerated sigmatropic rearrangement, enabling a substituent to migrate and form the functionalized benzofuran. tus.ac.jp Another unusual rearrangement from a benzopyran to a benzofuran has also been reported, offering a novel pathway to these heterocyclic systems under moderate conditions. mdpi.com These methods produce a substituted benzofuran core, which would then require additional synthetic steps to introduce the 2-methyl group (if not already present) and the 3-methanamine functionality.
Catalytic Approaches in Benzofuran Methanamine Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. nih.govresearchgate.net These methods often provide high yields and functional group tolerance under mild conditions, enabling the construction of the benzofuran nucleus through efficient C-C and C-O bond formations. nih.govnih.gov
A wide array of transition metals are employed to catalyze the formation of the benzofuran ring. These reactions typically involve an intramolecular cyclization of a suitably substituted benzene (B151609) precursor.
Copper Catalysis : Copper catalysts, often in combination with palladium, are used in Sonogashira coupling reactions followed by intramolecular cyclization. nih.govacs.org Copper can also catalyze the cyclization of propargyl alcohols with phenols to generate benzofuran structures. researchgate.net
Nickel Catalysis : Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to ketones, providing a route to substituted benzofurans. acs.orgorganic-chemistry.org
Ruthenium Catalysis : Ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols has been shown to afford benzofurans with high chemo- and regioselectivity. organic-chemistry.org
Rhodium Catalysis : Rhodium-mediated one-pot synthesis of benzofuran-3(2H)-ones has been achieved by reacting salicylaldehydes with cyclopropanols, which can serve as precursors to other benzofuran derivatives. rsc.org
Table 2: Selected Transition Metal Catalysts in Benzofuran Synthesis
| Metal Catalyst | Reaction Type | Typical Precursors | Reference |
|---|---|---|---|
| Copper (Cu) | Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | nih.govacs.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | acs.orgorganic-chemistry.org |
| Ruthenium (Ru) | Cycloisomerization | Benzannulated Homopropargylic Alcohols | organic-chemistry.org |
| Rhodium (Rh) | One-pot Cyclization | Salicylaldehydes, Cyclopropanols | rsc.org |
Palladium stands out as one of the most versatile and widely used metals in the synthesis of benzofurans. rsc.orgacs.org Its catalytic prowess is harnessed in numerous transformations, including cross-coupling and C-H activation reactions.
A primary palladium-catalyzed method is the Sonogashira coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization (alkoxypalladation) to form the furan ring. rsc.orgacs.org To synthesize the specific (2-Methyl-1-benzofuran-3-yl) moiety, this would involve coupling an o-halophenol with an alkyne that can provide the C3-methanamine precursor. Palladium nanoparticles have also been developed as a recyclable catalyst for this type of one-pot synthesis. thieme-connect.de
Another powerful strategy is the direct C–H activation/functionalization of phenols or related precursors. organic-chemistry.org For instance, a palladium-catalyzed tandem reaction of 2-hydroxystyrenes with iodobenzenes proceeds via C-H activation and oxidation to generate the benzofuran scaffold. rsc.org Similarly, the direct C-H arylation of the benzofuran core itself at the C2 position using triarylantimony difluorides has been achieved with palladium acetate. mdpi.com Such C-H activation strategies represent a highly atom-economical approach to functionalized benzofurans. rsc.org
Transition Metal-Catalyzed Cyclizations and Couplings.
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool for constructing the benzofuran ring system. In 2021, a novel and efficient methodology was reported utilizing a nickel catalyst to activate an intramolecular nucleophilic addition reaction. nih.govorganic-chemistry.org This process, which converts aryl halides and aryl ketones into benzofuran derivatives, is noted for its ability to tolerate a range of substrates with both electron-donating and electron-withdrawing groups, furnishing the products in noteworthy yields. nih.govorganic-chemistry.org The use of Ni(OTf)₂ as the catalyst was found to be effective for this transformation. nih.gov
Gold and Silver Catalysis
Gold and silver catalysts are exceptionally proficient at activating π-systems in alkynes and alkenes, making them ideal for cyclization reactions that form heterocyclic compounds like benzofurans. nih.govresearchgate.netnih.gov These metals offer unique reactivity under mild conditions, enabling numerous routes to highly substituted and functionalized furans from a wide array of starting materials. nih.govresearchgate.net
Gold(I) complexes, for example, can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds through a sequence involving a nih.govorganic-chemistry.org-iodine shift, a C-O ring-closure, and a C-C bond formation to install a ketone functional group. organic-chemistry.org Another gold-catalyzed approach involves a cascade reaction between quinols and alkynyl esters, which proceeds via intermolecular alkoxylation, Claisen rearrangement, and condensation to yield diverse benzofuran derivatives. researchgate.net The efficiency of gold catalysis is highlighted by its effectiveness at very low catalyst loadings in certain transformations, such as the cyclization of tetrahydropyranyl ethers of 2-alkynylphenols to form benzofurans using a gold(I)-NHC complex. nih.gov
Silver catalysis is also prominent, particularly in oxidative coupling reactions. The optimization of these reactions often involves screening various silver(I) reagents, such as AgOAc, Ag₂O, Ag₂CO₃, and AgNO₃, to achieve high yields. scielo.br
Rhodium and Iron Catalysis
Rhodium and iron catalysts provide alternative pathways for the synthesis of complex amines and benzofuran structures. Rhodium-catalyzed reactions have been developed for the direct addition of benzamide (B126) C-H bonds to N-sulfonyl aldimines, producing branched amine products with high functional group compatibility. nih.gov Such a strategy could be adapted to construct the (benzofuran-3-yl)methanamine side chain.
Iron-catalyzed reactions offer a cost-effective and environmentally benign option. For instance, iron(III) chloride has been used to catalyze the ring-closing reaction of substituted alkynyl benzenes to furnish benzofuran derivatives via a Lewis-acid-promoted intramolecular cyclization. nih.gov
Organocatalytic and Metal-Free Methodologies
In a move towards more sustainable chemistry, organocatalytic and metal-free synthetic methods have gained significant traction. These approaches avoid the cost and potential toxicity associated with transition metals. mdpi.comnih.gov
One such strategy employs hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans in good yields. organic-chemistry.org Brønsted acids are also effective catalysts; for example, triflic acid can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to form the benzofuran core. nih.gov Similarly, acetic acid has been used to catalyze the heteroannulation of benzoquinones to produce benzofuran structures in a one-pot manner. dtu.dk
A notable transition-metal-free, one-pot process for synthesizing benzofuran-3-amines operates at room temperature through a Smiles rearrangement mechanism. mdpi.com This method is praised for its high efficiency, mild conditions, and broad substrate scope. mdpi.com Furthermore, cascade reactions mediated by organic bases like 4-(N,N-dimethylamino)pyridine (DMAP) have been developed to synthesize complex aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones. mdpi.com
Table 2: Selected Metal-Free and Organocatalytic Syntheses
| Reactants | Catalyst/Reagent | Key Transformation | Yield | Ref |
|---|---|---|---|---|
| ortho-Hydroxystilbenes | PhI(OAc)₂ | Oxidative Cyclization | Good | organic-chemistry.org |
| 2-Fluorobenzonitriles, Substituted Alcohols | Base (e.g., K₂CO₃) | Smiles Rearrangement | Good-Excellent | mdpi.com |
| ortho-Hydroxy α-aminosulfones, 2-Bromo-1,3-indandione | DMAP | Tandem Cyclization | >85% | mdpi.com |
One-Pot and Cascade Reactions for Benzofuran Methanamine Construction
For instance, the copper-catalyzed three-component reaction of salicylaldehydes, amines, and alkynes is a classic one-pot synthesis of aminobenzofurans. nih.gov Similarly, a transition-metal-free, one-pot synthesis of fused benzofuranamines proceeds at room temperature via a tandem reaction, highlighting the power of process simplification. mdpi.com
Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, enable the rapid construction of molecular complexity. A notable example is the synthesis of complex benzofurylethylamine derivatives through a radical cyclization cascade. researchgate.netnih.gov This process is initiated by a single-electron transfer from a 2-azaallyl anion to a 2-iodo aryl allenyl ether, which sets off a radical cyclization followed by an intermolecular radical-radical coupling, yielding polycyclic benzofuran structures that would be challenging to prepare otherwise. researchgate.netnih.gov
Considerations of Reaction Conditions and Efficiency (e.g., Solvent Effects, Temperature, Yield Optimization)
The efficiency of any synthetic methodology is critically dependent on reaction conditions such as solvent, temperature, catalyst loading, and reaction time. mdpi.comoregonstate.edu Optimization of these parameters is crucial for maximizing yield and selectivity while minimizing side reactions. scielo.br
Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In the synthesis of aminobenzofuran spiro-derivatives, a screen of solvents revealed that 1,2-dichloroethane (B1671644) (DCE) provided superior yields compared to dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. mdpi.com In some cases, unconventional solvent systems like deep eutectic solvents (DES) can serve as both the reaction medium and a promoter, as seen in the CuI-catalyzed synthesis of 3-aminobenzofurans, where a choline (B1196258) chloride/ethylene glycol mixture proved optimal. researchgate.net
Temperature: Temperature is a key variable for controlling reaction rate and selectivity. While many reactions are run at room temperature for energy efficiency, heating is often necessary. scielo.br For example, a Diels-Alder based cascade for benzofuranone synthesis was optimized at 120 °C. oregonstate.edu Conversely, in a silver-oxide-promoted oxidative coupling, room temperature was chosen over reflux conditions because it provided higher selectivity despite slightly lower conversion. scielo.br
Catalyst and Base Optimization: The selection of the catalyst and, if applicable, a base is fundamental. In a DMAP-mediated cyclization, DMAP significantly outperformed other organic and inorganic bases like DBU, Et₃N, NaHCO₃, and K₂CO₃, boosting the yield from ~30-40% to 70-85%. mdpi.com The following table, adapted from the synthesis of a benzofuran-spiroindenone derivative, illustrates the impact of the base on reaction yield. mdpi.com
Table 3: Effect of Base on the Yield of a Tandem Cyclization Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | NaHCO₃ | DCM | 20 | 42 | mdpi.com |
| 2 | K₂CO₃ | DCM | 20 | 35 | mdpi.com |
| 3 | Cs₂CO₃ | DCM | 20 | 38 | mdpi.com |
| 4 | Et₃N | DCM | 20 | 30 | mdpi.com |
| 5 | DBU | DCM | 20 | 32 | mdpi.com |
| 6 | DMAP | DCM | 20 | 70 | mdpi.com |
This systematic optimization is a hallmark of modern synthetic chemistry, ensuring that pathways to molecules like this compound are not only viable but also practical and efficient. mdpi.comoregonstate.edu
Advanced Characterization Techniques for Structural Elucidation of Synthesized Compounds
The definitive confirmation of the chemical structure of this compound and its analogs relies on a combination of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular framework, the connectivity of atoms, and the nature of functional groups, ensuring the identity and purity of the synthesized compounds. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often supplemented by X-ray Crystallography for absolute structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the methyl, methanamine, and aromatic protons are expected. The methyl protons (at C2) typically appear as a singlet in the upfield region. The protons of the methanamine group (-CH₂NH₂) would present as a singlet, and the aromatic protons on the benzofuran ring system would exhibit characteristic splitting patterns (e.g., doublets and multiplets) in the downfield region. dea.gov For related benzofuran derivatives, the methoxy (B1213986) protons, if present, are observed as a singlet around 3.8-3.9 ppm. dea.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the methyl carbon, the methanamine carbon, and the eight distinct carbons of the benzofuran core. Spectroscopic data for related compounds, such as 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone and its derivatives, provide reference points for the expected chemical shifts. mdpi.com For instance, the methyl carbon at the 3-position is typically found upfield, while the carbons of the benzene ring and the furan ring appear at distinct downfield shifts. mdpi.comrsc.org
Interactive Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzofuran Scaffolds Note: Data is compiled from closely related benzofuran structures and serves as a predictive guide for this compound. Exact chemical shifts (δ) are dependent on solvent and specific substitution patterns.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-CH₃ | ~ 2.4 - 2.6 | ~ 9 - 11 |
| 3-CH₂NH₂ | ~ 3.8 - 4.2 | ~ 35 - 45 |
| Aromatic-H (Benzene ring) | ~ 6.9 - 7.8 | ~ 110 - 130 |
| C2 (furan ring) | - | ~ 148 - 153 |
| C3 (furan ring) | - | ~ 115 - 125 |
| C3a (furan-benzene junction) | - | ~ 129 - 131 |
| C4, C5, C6, C7 (benzene ring) | - | ~ 112 - 128 |
| C7a (furan-benzene junction) | - | ~ 154 - 156 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula. The electron ionization (EI) mass spectrum of the parent 2-methylbenzofuran shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov
For amine-containing derivatives like this compound, the fragmentation pattern provides structural confirmation. In related benzofuran ethylamine (B1201723) compounds, a characteristic fragmentation involves cleavage alpha to the nitrogen atom. researchgate.net For example, the mass spectrum of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine shows a base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, and a moderate molecular ion at m/z 219. dea.gov This type of fragmentation is a key diagnostic tool for identifying the methanamine side chain.
Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Identity | Significance |
| 175 | [M]⁺ | Molecular Ion |
| 145 | [M - CH₂NH₂]⁺ | Loss of the methanamine side chain |
| 132 | [2-Methylbenzofuran]⁺ | Cleavage of the C3-CH₂ bond |
| 30 | [CH₂NH₂]⁺ | Iminium ion fragment, characteristic of primary amines |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be visible in the 1020-1250 cm⁻¹ range. Additionally, the C-O-C stretching of the furan ring and the C=C stretching of the aromatic system would produce signals in the fingerprint region (typically 1000-1300 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and stereochemistry. While not always feasible, it is considered the gold standard for structural elucidation.
Intrinsic Reactivity of the Benzofuran Heterocycle in Amino-Substituted Analogues
The reactivity of the benzofuran ring system is analogous in some respects to other aromatic and heterocyclic compounds, yet it possesses unique characteristics due to the fusion of the benzene and furan rings. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack, while the furan ring can also participate in addition reactions.
Electrophilic Substitution Patterns on the Benzofuran Ring.
Electrophilic aromatic substitution is a hallmark of aromatic compounds, and the benzofuran nucleus is no exception. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For this compound, the activating, ortho-, para-directing methyl group at the 2-position and the nature of the aminomethyl group at the 3-position are the key determinants of where incoming electrophiles will attack the benzofuran ring system. In general, electrophilic substitution on the benzofuran ring preferentially occurs at the 2- and 3-positions of the furan ring due to its higher electron density compared to the benzene ring. However, with these positions already substituted in the target molecule, electrophilic attack is directed to the benzene portion of the heterocycle.
The presence of activating groups on the benzene ring can further influence the position of electrophilic substitution. For instance, methoxy groups on the benzene ring have been observed to direct bromination to the ortho position. mdpi.com
| Electrophilic Substitution Reaction | Reagents and Conditions | Major Product(s) | Reference |
| Bromination | N-Bromosuccinimide (NBS), CCl4, benzoyl peroxide (catalyst), reflux | Bromination occurs on the benzene ring, with regioselectivity influenced by other substituents. | mdpi.com |
This table is illustrative of the types of electrophilic substitution reactions benzofurans can undergo. Specific data for this compound is limited in the reviewed literature.
Addition Reactions Across the Furan Ring.
While less common than electrophilic substitution, the furan ring of benzofuran can undergo addition reactions, particularly under conditions that disrupt its aromaticity. These reactions can lead to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives. The susceptibility of the furan ring to addition is influenced by the substituents present. For instance, the oxidation of 2-methylbenzofuran and 3-methylbenzofuran (B1293835) with agents like m-CPBA or hydrogen peroxide catalyzed by metalloporphyrins can proceed via the formation of a reactive epoxide across the 2,3-double bond. mdpi.com This epoxide can then undergo further reactions, including ring-opening to form various products. mdpi.com
| Addition Reaction | Reagents and Conditions | Intermediate/Product Type | Reference |
| Epoxidation | m-CPBA or H2O2 with Mn(III) porphyrin catalyst | 2,3-epoxy-2-methylbenzofuran | mdpi.com |
| Michael Addition | Nitroolefins with a bifunctional squaramide catalyst on 2-substituted benzofuran-3(2H)-ones | Chiral 2,2'-substituted benzofuran-3-one derivatives | rsc.org |
This table provides examples of addition reactions on related benzofuran structures. The specific reactivity of this compound in addition reactions is not extensively documented in the available literature.
Transformations Involving the Methanamine Functional Group.
The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity and ability to undergo oxidation and reduction make it a key site for derivatization, allowing for the synthesis of a diverse range of analogues with modified properties.
Oxidation Reactions of the Amine Moiety.
Reduction Reactions and their Applications.
While the primary amine of this compound is already in a reduced state, reduction reactions can be relevant in the context of derivatives. For example, if the amine is first converted to an imine or an amide, these functional groups can then be reduced back to a secondary or primary amine, respectively. Reductive amination, a powerful tool in organic synthesis, could be employed by reacting a carbonyl compound with this compound to form an imine, which is then reduced in situ to a secondary amine. This allows for the introduction of a wide variety of substituents on the nitrogen atom.
Nucleophilic Substitution Reactions of the Amine.
The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile. This nucleophilicity is the basis for a multitude of derivatization pathways, including acylation, alkylation, and reactions with other electrophiles. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of 5-amino- and 5-(aminomethyl)benzofuran derivatives as histamine (B1213489) H3 receptor antagonists involved the reaction of the amine with various electrophiles. nih.govacs.org Similarly, the synthesis of novel benzofuran-azacyclic hybrids involved the reaction of a bromomethyl benzofuran derivative with dithiocarbamate (B8719985) salts in an SN2 reaction. nih.gov
| Nucleophilic Substitution Reaction | Electrophile | Product Type | Reference |
| Acylation | Acid chlorides, Anhydrides | Amides | researchgate.net |
| Alkylation | Alkyl halides | Secondary and Tertiary Amines | msu.edu |
| Reaction with Isocyanates/Isothiocyanates | Isocyanates, Isothiocyanates | Ureas, Thioureas | |
| Reaction with Sulfonyl Chlorides | Sulfonyl chlorides | Sulfonamides | msu.edu |
| Reaction with Dithiocarbamate salts | (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone | (2-Benzoyl Benzofuran-3-yl)methyl N,N-Disubstituted-1-carbodithioate | nih.gov |
This table outlines common nucleophilic substitution reactions of primary amines and provides a specific example from the literature on a related benzofuran structure.
Formation of Amide and Other Nitrogen-Containing Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of nitrogen-containing derivatives, most notably amides and sulfonamides. These transformations are crucial for modifying the compound's properties and for its incorporation into larger, more complex molecular architectures.
The formation of amides from this compound is typically achieved through its reaction with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the methanamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a chloride ion yields the corresponding amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Similarly, coupling reactions with carboxylic acids can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The aminomethyl group of this compound then attacks this activated species, leading to the formation of the amide and dicyclohexylurea as a byproduct. youtube.com
Beyond simple amides, the synthesis of sulfonamides represents another important derivatization pathway. Reacting this compound with a sulfonyl chloride in the presence of a base affords the corresponding sulfonamide. nih.govekb.eg This reaction is analogous to acylation and provides access to a class of compounds with distinct electronic and steric properties.
The following table summarizes the types of nitrogen-containing derivatives that can be synthesized from this compound.
| Derivative Type | Reagent | General Reaction |
| Amide | Acyl Chloride | R-COCl |
| Amide | Carboxylic Acid + Coupling Agent | R-COOH + DCC |
| Sulfonamide | Sulfonyl Chloride | R-SO2Cl |
| Urea | Isocyanate | R-NCO |
Modification and Functionalization of the Benzofuran Skeleton
The benzofuran core of this compound is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents onto the aromatic ring. These modifications are critical for tuning the electronic and steric properties of the molecule.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck)
Halogenation of the benzofuran ring provides a key entry point for further functionalization through cross-coupling reactions. The regioselectivity of halogenation is influenced by the existing substituents. Electrophilic aromatic substitution, such as bromination, on the benzofuran ring typically occurs at the C5 or C7 positions. researchgate.net Once halogenated, these derivatives can undergo palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.
The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the halogenated benzofuran with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is highly versatile for introducing aryl or vinyl substituents onto the benzofuran skeleton.
The Heck reaction , on the other hand, involves the palladium-catalyzed reaction of the halogenated benzofuran with an alkene to form a substituted alkene. acs.orgwikipedia.org This provides a means to introduce alkenyl groups onto the benzofuran core.
The general schemes for these reactions are presented below:
Suzuki Coupling: this compound-X + R-B(OH)₂ --(Pd catalyst, base)--> this compound-R
Heck Reaction: this compound-X + R-CH=CH₂ --(Pd catalyst, base)--> this compound-CH=CH-R
(where X = Halogen, R = Aryl, Vinyl, etc.)
Regioselective Alkylation and Arylation
Direct C-H alkylation and arylation of the benzofuran ring offer a more atom-economical approach to functionalization. The regioselectivity of these reactions is directed by the electronic and steric properties of the substituents already present on the ring. For this compound, the C2 position is already substituted. Therefore, direct C-H functionalization would likely be directed to other positions on the benzofuran ring, such as C4, C5, C6, or C7, depending on the specific directing group and reaction conditions employed. Palladium-catalyzed C-H arylation has been shown to be a powerful tool for the modification of benzofurans. nih.govcornell.edu
The directing group ability of the aminomethyl moiety or a derivative thereof can play a crucial role in determining the site of functionalization. For instance, after conversion to an amide or another suitable directing group, regioselective C-H activation at a specific position on the benzene ring of the benzofuran could be achieved.
Introduction of Diverse Heteroatomic Substituents
Beyond carbon-carbon bond formation, the benzofuran skeleton can be functionalized with various heteroatoms, such as sulfur and phosphorus. The introduction of a sulfinyl group can be achieved through reactions that lead to the formation of a carbon-sulfur bond on the aromatic ring. acs.org Similarly, phosphine (B1218219) ligands containing a benzofuran moiety have been synthesized, indicating that phosphorus substituents can be introduced, although the direct phosphination of the this compound core would require specific synthetic strategies. acs.org These heteroatomic substituents can significantly alter the electronic properties of the molecule and introduce new reactive sites for further derivatization.
Mechanistic Studies of Chemical Transformations in this compound Synthesis and Derivatization
The chemical transformations involved in the synthesis and derivatization of this compound are underpinned by well-established reaction mechanisms.
Amide Formation: The mechanism of amide formation from the primary amine involves nucleophilic attack of the nitrogen on an activated carbonyl group. libretexts.orgyoutube.com In the case of an acyl chloride, this leads to a tetrahedral intermediate which then eliminates a chloride ion. libretexts.org When a carboxylic acid is used with a coupling agent like DCC, the carboxylic acid is first activated to a more electrophilic species, which is then attacked by the amine. youtube.com
Suzuki Coupling: The catalytic cycle of the Suzuki reaction typically involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halogenated benzofuran to form a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, and the halide is transferred to the boron atom.
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is eliminated, regenerating the palladium(0) catalyst. libretexts.org
Heck Reaction: The mechanism of the Heck reaction is also a catalytic cycle involving palladium. wikipedia.org It generally proceeds through the following steps:
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the benzofuran derivative.
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the palladium(0) catalyst. wikipedia.org
C-H Functionalization: The mechanism of regioselective C-H functionalization often involves the use of a directing group to position a metal catalyst in proximity to a specific C-H bond. For palladium-catalyzed reactions, this can proceed through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition. The precise mechanism is highly dependent on the substrate, catalyst, and reaction conditions.
The following table provides a summary of the key mechanistic steps for the major derivatization reactions.
| Reaction | Key Mechanistic Steps |
| Amide Formation | Nucleophilic attack, formation of tetrahedral intermediate, elimination of leaving group. libretexts.orgyoutube.com |
| Suzuki Coupling | Oxidative addition, transmetalation, reductive elimination. libretexts.org |
| Heck Reaction | Oxidative addition, alkene insertion, β-hydride elimination, reductive elimination. wikipedia.org |
| C-H Arylation | C-H activation (e.g., CMD), oxidative addition, reductive elimination. |
Computational and Theoretical Investigations of 2 Methyl 1 Benzofuran 3 Yl Methanamine Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of (2-Methyl-1-benzofuran-3-yl)methanamine. These methods elucidate the distribution of electrons and energy levels of molecular orbitals, which are critical determinants of the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules like those in the benzofuran (B130515) family. aip.org DFT calculations, particularly using hybrid functionals such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to gain insights into the structural and electronic features of these compounds. rsc.org For this compound, DFT would be instrumental in optimizing the molecular geometry to its lowest energy state. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.
Furthermore, DFT is used to calculate a range of electronic descriptors. rsc.org These include ionization potential, electron affinity, global hardness, and electronegativity, which collectively help in predicting the molecule's reactivity. rsc.org The π-electrons in the benzofuran ring system are delocalized, and the substituents—a methyl group at the 2-position and a methanamine group at the 3-position—significantly influence the electron density distribution across the molecule. The methyl group acts as a weak electron-donating group through hyperconjugation, while the methanamine group, with its lone pair of electrons on the nitrogen atom, can also contribute to the electronic landscape of the benzofuran core.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -614.87 |
| Dipole Moment (Debye) | 2.27 |
| Ionization Potential (eV) | 8.12 |
| Electron Affinity (eV) | 0.54 |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized over the electron-rich benzofuran ring and the nitrogen atom of the methanamine group. bhu.ac.in This distribution indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating the likely sites for nucleophilic attack. The energies of the HOMO and LUMO can be precisely calculated using DFT methods, providing quantitative measures of the molecule's reactivity. rsc.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. chemrxiv.orgscispace.com Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the methanamine group, highlighting these as the primary sites for interaction with electrophiles. bhu.ac.inresearchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. bhu.ac.in This visual representation of charge distribution complements the insights gained from FMO analysis, providing a more complete picture of the molecule's reactivity. researchgate.net
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface, these models can identify transition states, intermediates, and the most favorable reaction pathways.
This compound possesses structural features that could allow for intramolecular cyclization or rearrangement reactions under specific conditions. Computational modeling, often using DFT, can be employed to explore the feasibility of such transformations. researchgate.net For instance, the methanamine side chain could potentially interact with the benzofuran ring system.
Theoretical calculations can map out the reaction coordinates for potential cyclization pathways, identifying the transition state structures and calculating the associated activation energies. researchgate.net This allows for a comparison of different possible mechanisms, such as radical, pericyclic, or ionic pathways, to determine the most energetically favorable route. acs.org For example, a plausible intramolecular cyclization could involve the nitrogen of the methanamine group attacking an electrophilic center on the benzofuran ring, which might be induced by a catalyst or specific reaction conditions. Computational studies can model this process, providing detailed information on the geometry of the transition state and the electronic changes that occur throughout the reaction. mdpi.com Similarly, rearrangement reactions, such as those involving the migration of substituents on the benzofuran core, can be investigated to understand their mechanisms and predict their likelihood. nih.gov
When this compound participates in chemical reactions, the outcomes in terms of regioselectivity and stereoselectivity are of significant interest. Theoretical predictions can provide valuable insights into these aspects. Regioselectivity, which refers to the preference for one direction of bond making or breaking over others, can often be rationalized using the concepts of FMO theory and MEP mapping discussed earlier. oregonstate.edu
For example, in an electrophilic substitution reaction, the incoming electrophile will preferentially attack the site with the highest electron density, which can be identified from the distribution of the HOMO and the negative regions of the MEP map. Computational models can also calculate the relative energies of the intermediates formed from attack at different positions, with the most stable intermediate corresponding to the major product. mit.edu
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be addressed computationally. This often involves a detailed analysis of the transition state geometries for the formation of different stereoisomers. The transition state leading to the major product will be lower in energy. For reactions involving chiral centers, computational methods can help in understanding the factors that control the stereochemical outcome.
In Silico Approaches for Structure-Function Relationships.
Detailed in silico studies elucidating the structure-function relationships specifically for this compound are not available in the current body of scientific literature.
Pharmacophore Modeling for Scaffold Design.
No pharmacophore models have been specifically developed or published for the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies on Benzofuran Derivatives.
There are no dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound to correlate its structural features with specific biological activities.
Conformational Analysis and Molecular Interaction Studies.
Specific conformational analyses and molecular interaction studies for this compound have not been reported. Research on related benzofuran structures does exist, but does not meet the specific focus of this article.
Role and Applications of 2 Methyl 1 Benzofuran 3 Yl Methanamine and Its Derivatives As Chemical Building Blocks and Scaffolds
Utilization as Intermediates in Complex Organic Synthesis
The (2-Methyl-1-benzofuran-3-yl)methanamine scaffold and its precursors are highly valued as intermediates in the construction of more complex molecular architectures. A common synthetic strategy involves the initial formation of a 2-acyl-3-methylbenzofuran, which can then be selectively functionalized. acs.org For instance, the methyl group at the C-3 position can be brominated using reagents like N-bromosuccinimide (NBS) to yield a highly reactive 3-(bromomethyl)benzofuran (B3032707) intermediate. acs.orgmdpi.com
This brominated intermediate serves as a powerful electrophile, enabling the facile introduction of various nucleophiles through SN2 reactions. acs.org Researchers have exploited this reactivity to couple the benzofuran (B130515) core with a diverse range of cyclic amines, such as piperazine (B1678402) and its derivatives. nih.govuaeu.ac.ae This method allows for the modular synthesis of elaborate molecules where the benzofuran unit is linked to other pharmacologically relevant moieties. For example, 3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide was prepared from an ester precursor that was, in turn, derived from such coupling reactions. nih.gov This synthetic versatility makes the core scaffold an essential tool for chemists to generate libraries of complex compounds for further investigation in various scientific fields. scribd.comnih.gov
Contributions to Materials Science and Engineering
The unique physicochemical properties of the benzofuran ring system, such as its planarity, thermal stability, and favorable electrochemical behavior, make its derivatives attractive candidates for applications in materials science. nih.gov
Benzofuran derivatives have been identified as important components in the development of organic electronic materials. nih.gov Their inherent properties make them suitable for use as hole-transporting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Furthermore, specific benzofuran derivatives that incorporate thiophene (B33073) rings, such as benzothieno[3,2-b]benzothiophene (BTBT), are instrumental in constructing high-performance organic field-effect transistors and other photoelectronic devices. acs.org The structural rigidity and electron-rich nature of the benzofuran core contribute to the efficient charge transport necessary for these applications.
The benzofuran scaffold is known to be a component of molecules exhibiting high fluorescence quantum yields and, in some cases, blue-light emission. nih.gov The photophysical properties can be finely tuned by structural modulation. A study on 2-(5-formylbenzofuran-2-yl)acetamide demonstrated that the introduction of various electron-donating and electron-withdrawing substituents to an amino group could significantly alter the absorption and fluorescence characteristics. nih.gov Specifically, the presence of an amino group, a key feature of this compound, is known to influence the fluorescent properties of aromatic systems. researchgate.net This tunability makes benzofuran derivatives, including those based on the this compound scaffold, promising candidates for the development of novel fluorescent markers and probes for biological imaging and sensing applications. nih.govmdpi.com
Applications in Agrochemical Research and Development
The benzofuran scaffold is actively explored in the search for new agrochemicals. nih.gov Natural products containing this motif, such as benzofuran neolignans, have been noted for their inherent insecticidal and fungicidal properties. nih.gov This has inspired the synthesis and evaluation of a wide range of synthetic derivatives.
Recent research has highlighted that 3-functionalized benzofurans, the structural class to which this compound belongs, show significant promise for pesticide development. nih.gov The ability to easily modify the substituent at the C-3 position allows for the creation of diverse molecular libraries that can be screened for potent and selective activity against various agricultural pests and pathogens. This makes the scaffold a valuable starting point for developing next-generation crop protection agents. nih.gov
Exploration as a Privileged Scaffold in Pharmaceutical Chemistry
In medicinal chemistry, the benzofuran ring system is widely regarded as a "privileged scaffold". nih.govrsc.orgtaylorandfrancis.com This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Benzofuran derivatives have been reported to possess an extensive range of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer activities, among others. mdpi.comnih.govnih.govnih.govnih.gov This versatility has made the benzofuran core a focal point for drug design and discovery. rsc.orgrsc.orgresearchgate.net
The this compound scaffold serves as an exemplary foundation for the rational design of novel chemical entities with tailored biological functions. nih.gov By strategically modifying the core structure, researchers have developed potent and selective inhibitors for various disease-relevant targets.
One area of focus has been in neurodegenerative disorders, where novel benzofuran-azacyclic hybrids based on the 3-methylbenzofuran (B1293835) core have been designed as potential treatments for Alzheimer's disease. acs.org These compounds were engineered to act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the pathology of the disease. acs.orgacs.org
In the field of oncology, the scaffold has been used to create a new class of type II inhibitors for cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle and a target in cancer therapy. nih.govtandfonline.com In one study, a hybridization strategy linking the benzofuran and piperazine building blocks led to derivatives with potent CDK2 inhibitory activity in the nanomolar range, demonstrating selectivity for cancer cells over normal cells. nih.gov
Further research into the anticancer potential of related structures has yielded promising results. A 2024 study on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone revealed compounds with selective cytotoxicity against specific cancer cell lines. mdpi.comnih.gov The introduction of different substituents allowed for the modulation of the biological activity, highlighting how the core scaffold can be fine-tuned to optimize therapeutic potential. mdpi.comnih.govnih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 1-(3-methyl-1-benzofuran-2-yl)ethanone Derivatives
| Compound | K562 (Chronic Myelogenous Leukemia) | PC3 (Prostate Cancer) | SW620 (Colon Cancer) | HaCaT (Normal Keratinocytes) | Therapeutic Index (TI) for K562 |
| Derivative 6 | 4.31 ± 0.65 | 40.52 ± 10.4 | >100 | 18.06 ± 4.13 | 4.190 |
| Derivative 8 | 2.59 ± 0.88 | 50.11 ± 13.9 | >100 | 23.57 ± 10.7 | 9.100 |
Data sourced from a 2024 study on the biological activity of novel benzofuran derivatives. The Therapeutic Index (TI) is the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. A higher TI suggests greater selectivity for cancer cells. mdpi.comnih.gov
Development of Enzyme Inhibitors (e.g., FabI, Chorismate Mutase)
The this compound scaffold and its broader benzofuran relatives represent a significant area of interest in the development of novel enzyme inhibitors. These structures serve as versatile building blocks for creating compounds that can modulate the activity of various enzymatic targets, crucial in both prokaryotic and eukaryotic systems. Research has particularly focused on their potential as inhibitors of bacterial enzymes such as chorismate mutase, a key player in the shikimate pathway, and FabI, an essential enzyme in bacterial fatty acid synthesis.
While targeted searches for derivatives of this compound as inhibitors of the enoyl-acyl carrier protein reductase (FabI) did not yield specific findings for this particular scaffold, significant research has been conducted on related benzofuran structures as inhibitors of chorismate mutase.
Chorismate Mutase Inhibitors
Chorismate mutase (CM) is a vital enzyme in bacteria and fungi, catalyzing the conversion of chorismate to prephenate, a precursor for the synthesis of essential aromatic amino acids, phenylalanine, and tyrosine. As this pathway is absent in mammals, it presents an attractive target for the development of new antibacterial agents.
Inspired by the known inhibitory activity of 3-indolylmethyl substituted (pyrazolo/benzo)triazinone derivatives against Mycobacterium tuberculosis chorismate mutase (MtbCM), researchers have designed and synthesized structurally analogous 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones. nih.gov These novel benzofuran derivatives were evaluated for their potential to inhibit CM through both in silico docking studies and in vitro enzymatic assays. nih.gov
The synthesis of these compounds was achieved through a one-pot tandem Pd/Cu-catalyzed Sonogashira cross-coupling, followed by intramolecular cyclization of 2-iodophenols with appropriate terminal alkynes. nih.gov This synthetic strategy yielded a range of novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives in high yields. nih.gov
In silico molecular docking studies were performed at the interface site of MtbCM (PDB: 2FP2), a homodimer. nih.gov The results indicated that the most promising molecules formed strong hydrogen bonds with the ILE67 residue of the B chain at the backbone position, in addition to several hydrophobic interactions. nih.gov
Based on these encouraging docking results, a selection of the synthesized compounds was tested for their in vitro inhibitory activity against CM. nih.gov Three of these derivatives, 3h , 3i , and 3m , demonstrated notable inhibition of 64–65% at a concentration of 30 μM. nih.gov
Structure-activity relationship (SAR) analysis of this series of compounds suggested that the benzotriazinone derivatives were generally more potent than the pyrazolotriazinone counterparts. nih.gov Specifically, the presence of a nitro or acetyl group at the C-5 position of the benzofuran ring was found to be favorable for CM inhibition. nih.gov Conversely, substituents such as chlorine, bromine, or a methyl group at this position, or no substitution at all, resulted in reduced activity. nih.gov Furthermore, a hydrogen atom at the C-7 position was generally more beneficial for activity than a chlorine or bromine atom at the same position. nih.gov The nature of the ring fused to the triazinone moiety also influenced inhibitory activity, with a benzene (B151609) ring being more advantageous than a pyrazole (B372694) ring for the CM inhibition in this series. nih.gov
The promising in vitro activity and in silico predictions for compounds 3i and 3m suggest that these benzofuran derivatives are of further interest for the discovery and development of new anti-tubercular agents. nih.gov
Inhibitory Activity of 3-(Benzofuran-2-ylmethyl) Substituted (Pyrazolo/Benzo)triazinone Derivatives against Chorismate Mutase
| Compound | Structure | % Inhibition at 30 µM nih.gov |
| 3h | 2-((5-Acetyl-1-benzofuran-2-yl)methyl)-5,7-dimethyl-2,5-dihydro-1,2,4-triazino[5,6-b]indole | 64-65% |
| 3i | 2-((5-Nitro-1-benzofuran-2-yl)methyl)- nih.govresearchgate.netnih.govtriazino[4,3-a]benzimidazole | 64-65% |
| 3m | 8-Chloro-2-((5-nitro-1-benzofuran-2-yl)methyl)- nih.govresearchgate.netnih.govtriazino[4,3-a]benzimidazole | 64-65% |
Emerging Trends and Future Directions in 2 Methyl 1 Benzofuran 3 Yl Methanamine Research
Advancements in Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmental sustainability has profoundly impacted the synthesis of heterocyclic compounds, including the benzofuran (B130515) core of (2-Methyl-1-benzofuran-3-yl)methanamine. Researchers are increasingly focused on developing methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key advancements in this area include:
Catalyst Innovation: There is a significant trend towards using reusable and environmentally benign catalysts. For instance, copper nanoparticle-modified oxidized graphite (B72142) carbon nitride has been employed as a reusable catalyst for the eco-friendly production of benzofuran derivatives through C–H activation via electrochemical oxidation. researchgate.net Similarly, palladium- and copper-based catalysts are being used in aqueous solvent systems to facilitate the coupling of precursors, avoiding volatile and toxic organic solvents. nih.govacs.org
Alternative Energy Sources: Photochemical reactions and visible-light-mediated catalysis are gaining traction. nih.gov A method involving base-mediated oxidative annulation under visible light irradiation has been developed for forming furan (B31954) rings. researchgate.net These techniques often proceed under mild conditions without the need for harsh reagents.
Green Solvents and Conditions: The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is being explored as an alternative to traditional volatile organic solvents. nih.gov Furthermore, solvent-free methods, such as grinding techniques, are being developed to construct benzofuran heterocycles, which simplifies procedures and reduces environmental impact.
One-Pot Syntheses: Multi-component, one-pot reactions are being designed to synthesize complex benzofuran structures efficiently. acs.org For example, a one-pot strategy using copper bromide and calcium carbide as a solid alkyne source has been reported for producing amino-substituted benzofurans. acs.org These methods improve atom economy and reduce the number of purification steps required.
| Methodology | Key Features | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Reusable Catalysis | Reduces waste, eco-friendly. | Copper nanoparticle-modified oxidized graphite carbon nitride | researchgate.net |
| Visible-Light Catalysis | Mild conditions, energy efficient. | Base-mediated oxidative annulation | researchgate.net |
| Solvent-Free Synthesis | Reduces solvent waste, simple procedure. | Grinding technique | |
| One-Pot Reactions | High atom economy, fewer steps. | Copper bromide / Calcium carbide | acs.org |
Deeper Mechanistic Insights into Complex Transformations
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. For the this compound scaffold, this involves elucidating the pathways for both the formation of the core benzofuran ring and the introduction of the aminomethyl group at the C3 position.
Recent research has shed light on several key mechanisms:
Radical Cascade Reactions: A mild and broadly applicable method for constructing complex benzofurylethylamine derivatives has been developed through a unique radical cyclization cascade. nih.gov This process is initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which triggers a radical cyclization followed by an intermolecular radical-radical coupling. nih.gov
Acid-Catalyzed Cyclization: Quantum mechanical (QM) analyses are being used to predict the regioselectivity of acid-catalyzed cyclizations of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com Studies have shown that the reaction proceeds through the formation of an oxonium ion, and the activation energy for cyclization at different positions on the phenyl ring determines the final product ratio. wuxiapptec.com This computational approach helps to understand and overcome discrepancies between predicted and experimental outcomes. wuxiapptec.com
Metal-Catalyzed Pathways: The mechanisms of various metal-catalyzed reactions are being actively investigated. For instance, in copper-catalyzed syntheses, the proposed mechanism often involves the formation of an iminium ion, followed by the nucleophilic attack of a copper acetylide intermediate, leading to intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org Similarly, rhodium-mediated catalysis involves arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.govacs.org
Understanding these intricate pathways allows chemists to fine-tune reaction conditions to favor desired isomers and improve yields, which is essential for the specific synthesis of compounds like this compound.
Diversification of Functionalization Strategies for Enhanced Chemical Space Exploration
To explore the full potential of the this compound scaffold, researchers are developing diverse functionalization strategies. This allows for the creation of large libraries of related compounds, which can be screened for enhanced biological activity or novel material properties. The (2-Methyl-1-benzofuran-3-yl) core provides a stable platform for modification at several key positions.
Key functionalization approaches include:
Side-Chain Modification: The methyl group at the C2 position and the aminomethyl group at the C3 position are prime targets for modification. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and subsequently brominated using N-bromosuccinimide (NBS) to create bromomethyl derivatives. mdpi.comresearchgate.net These activated intermediates can then be used to introduce a wide variety of other functional groups.
Ring Substitution: The benzene (B151609) portion of the benzofuran ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and biological activity of the molecule.
Amine Derivatization: The primary amine of this compound can be readily converted into amides, sulfonamides, and other functional groups to explore structure-activity relationships. For instance, the synthesis of 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide involves forming an amide linkage from the corresponding carboxylic acid.
Cascade Reactions for Complex Scaffolds: Innovative cascade reactions are being employed to build complex polycyclic structures onto the benzofuran core in a single, efficient step. nih.gov
These strategies enable the systematic exploration of the chemical space around the core structure, which is critical for identifying lead compounds in drug discovery. mdpi.com
Integration of Computational Design and High-Throughput Synthesis
The synergy between computational chemistry and high-throughput synthesis has accelerated the discovery and optimization of bioactive benzofuran derivatives. This integrated approach allows for a more rational and efficient exploration of the vast chemical space.
Computational Modeling and Docking: Molecular docking studies are routinely used to predict how benzofuran derivatives will bind to specific biological targets. For example, computational studies have been used to investigate the binding of benzofuran hybrids to the active sites of enzymes like PI3K, VEGFR-2, and sirtuins. nih.govmdpi.com These models can predict binding affinities and key interactions, such as hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective inhibitors. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against biological targets. nih.gov Cell-based reporter assays have been used to screen hundreds of thousands of compounds to identify novel benzofuran-based inhibitors, for instance, against the Hepatitis C virus. nih.gov
Library Design and Synthesis: The insights gained from computational modeling are used to design focused libraries of compounds with a higher probability of being active. nih.govnih.gov High-throughput synthesis techniques are then employed to rapidly produce these targeted libraries. This approach culminated in the creation of a 45-compound library to comprehensively explore the anti-HCV activity of a benzofuran series. nih.gov
This iterative cycle of design, synthesis, and testing significantly streamlines the drug discovery process, enabling researchers to move from initial hits to optimized lead compounds more quickly.
| Technique | Application | Example Target/Goal | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of inhibitors. | PI3Kα / VEGFR-2 / SIRT2 | nih.govmdpi.com |
| Quantum Mechanics (QM) | Analyzing reaction mechanisms and predicting regioselectivity. | Acid-catalyzed benzofuran cyclization | wuxiapptec.com |
| High-Throughput Screening (HTS) | Screening large libraries for biological activity. | Hepatitis C Virus (HCV) inhibitors | nih.gov |
| Focused Library Synthesis | Creating targeted sets of compounds for optimization. | Anti-HCV activity exploration | nih.gov |
Exploration of Novel Applications Beyond Traditional Research Domains
While the benzofuran scaffold has a well-established role in anticancer and antimicrobial research, emerging studies are revealing its potential in a much broader range of therapeutic areas. The unique structural and electronic properties of derivatives like this compound make them attractive candidates for targeting a diverse set of biological pathways.
Novel applications being explored include:
Antiviral Agents: Benzofuran derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) through high-throughput screening. nih.gov
Enzyme Inhibition for Neurodegenerative and Metabolic Diseases: Research has uncovered benzofuran derivatives that act as selective inhibitors for sirtuins (e.g., SIRT2), which are implicated in age-related and neurodegenerative disorders. mdpi.com Others have shown activity as monoamine oxidase (MAO) inhibitors, relevant for treating depression and neurological conditions.
Targeting Protein-Protein Interactions: The structural diversity of benzofuran libraries makes them suitable for discovering molecules that can disrupt disease-relevant protein-protein interactions, a challenging but highly valuable therapeutic strategy.
Hepatocellular Carcinoma (HCC): A novel benzofuran derivative of β-elemene was found to inhibit HCC cell growth by directly targeting HSPA6, highlighting new avenues for liver cancer therapy. nih.gov
Anti-inflammatory and Cardiovascular Applications: Some benzofurans, such as the antiarrhythmic drug amiodarone, have established cardiovascular effects. nih.gov Ongoing research is exploring new derivatives for their potential as anti-inflammatory agents and vasodilators. nih.gov
The continuous discovery of new biological targets for benzofuran-based compounds ensures that the therapeutic potential of this scaffold is far from exhausted, promising new treatments for a wide array of human diseases. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for (2-Methyl-1-benzofuran-3-yl)methanamine, and how can purity be validated?
Methodological Answer:
- Synthetic Pathways : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for constructing the benzofuran core. For example, demonstrates the use of this rearrangement to synthesize 2-(3-methylbenzofuran-2-yl)phenol derivatives, which can be adapted for the target compound by modifying substituents.
- Purification : Use solvent partitioning (e.g., methyl tert-butyl ether and 1N NaOH) to isolate the amine product, followed by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (compare peak integration with expected proton ratios).
Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | [3,3]-Sigmatropic rearrangement, 80°C, 12h | ~65% | |
| Amine functionalization | NaBH₄ reduction, THF, 0°C→RT | 75–80% |
Q. How can the solubility of this compound be experimentally determined under varying conditions?
Methodological Answer:
- Procedure : Use a gravimetric method by dissolving the compound in solvents (e.g., DMF, pyridine) at incremental temperatures (10–50°C) and measuring saturation points. outlines a protocol for methanamine derivatives, where mole fractions are calculated using mass balance and density measurements.
- Variables : Temperature, pressure, solvent polarity. For polar solvents like DMF, solubility increases with temperature (e.g., 0.25 mol fraction at 25°C vs. 0.38 at 50°C) .
- Error Mitigation : Triplicate measurements and calibration with known standards (e.g., methylamine in DMF).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Software Tools : Refine X-ray diffraction data using SHELXL (for small-molecule refinement) and visualize results with ORTEP-3. highlights SHELXL’s robustness for high-resolution data, while provides GUI-based tools for modeling thermal ellipsoids .
- Key Parameters :
- Twinned Data : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.
- Disorder : Apply PART/SUMP restraints for overlapping substituents.
- Validation : Cross-check with CCDC databases for bond-length/angle consistency.
Q. What strategies address contradictions in spectroscopic or synthetic yield data for this compound?
Methodological Answer:
- Root-Cause Analysis :
-
Spectral Discrepancies : Compare NMR (e.g., unexpected peaks may indicate byproducts) with LC-MS to identify impurities.
-
Yield Variability : Replicate reactions under inert atmospheres (e.g., N₂) to rule out oxidation, as suggested in ’s synthesis protocol .
- Iterative Optimization : Use a design-of-experiments (DoE) approach to test variables (temperature, catalyst loading) and identify critical factors. emphasizes iterative data collection/analysis to resolve qualitative contradictions .
Table 2: Common Data Contradictions & Solutions
Issue Likely Cause Solution Low yield Moisture-sensitive intermediates Use anhydrous solvents, Schlenk line Split NMR peaks Rotamers or proton exchange Acquire spectra at higher temps (e.g., 60°C)
Q. How can the pharmacological activity of this compound be mechanistically studied?
Methodological Answer:
- Target Identification : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand binding assays. describes similar approaches for bicyclic methanamine derivatives .
- Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to validate receptor involvement in cellular models.
- Structural Insights : Perform molecular docking (AutoDock Vina) with the benzofuran core as a pharmacophore, referencing PubChem’s 3D conformer data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
